molecular formula C10H16O B1234490 (E)-2,6-Dimethylocta-5,7-dien-4-one CAS No. 6752-80-3

(E)-2,6-Dimethylocta-5,7-dien-4-one

Cat. No. B1234490
CAS RN: 6752-80-3
M. Wt: 152.23 g/mol
InChI Key: RJXKHBTYHGBOKV-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2,6-Dimethylocta-5,7-dien-4-one is a natural product found in Tagetes minuta, Swertia japonica, and other organisms with data available.

Scientific Research Applications

Absolute Configuration Determination

The absolute configuration of naturally occurring ocimenes, including compounds like (-)-(3S,5Z)-2,6-dimethylocta-5,7-dien-2,3-diol, has been investigated. Vibrational circular dichroism (VCD) studies and nuclear magnetic resonance (NMR) measurements have played a crucial role in this research, enhancing understanding of these compounds' structural characteristics (Julio et al., 2017).

Copolymer Synthesis and Analysis

(E)-2,6-Dimethylocta-5,7-dien-4-one derivatives have been utilized in the synthesis of metallocene copolymers of ethylene and 5,7-dimethylocta-1,6-diene. These studies have established the relationship between copolymer structure and mechanical properties, significantly impacting material science (Cerrada et al., 2004).

Polymer Modification and Functionalization

Research has been conducted on the functionalization of polyolefins, such as grafting of phenol groups on olefin/5,7-dimethylocta-1,6-diene copolymers, leading to materials with enhanced thermal-oxidative stability. This field explores the modification of polymer properties through chemical reactions, creating materials with specific characteristics for various applications (Dolatkhani et al., 2003).

Crosslinking in Polymer Synthesis

Crosslinking studies in metallocene ethylene-co-5,7-dimethylocta-1,6-diene copolymers initiated by electron-beam irradiation have been performed. These investigations aim to understand the impact of crosslinking on the mechanical and crystalline properties of the resulting polymer materials (Cerrada et al., 2009).

Phytochemical Research

Phytochemical research has isolated and identified various derivatives of (E)-2,6-Dimethylocta-5,7-dien-4-one from natural sources, such as Hypericum maculatum. This research contributes to understanding the diversity of natural compounds and their potential uses in various fields, including medicinal chemistry (Nedialkov et al., 2015).

properties

CAS RN

6752-80-3

Product Name

(E)-2,6-Dimethylocta-5,7-dien-4-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(5E)-2,6-dimethylocta-5,7-dien-4-one

InChI

InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5,7-8H,1,6H2,2-4H3/b9-7+

InChI Key

RJXKHBTYHGBOKV-VQHVLOKHSA-N

Isomeric SMILES

CC(C)CC(=O)/C=C(\C)/C=C

SMILES

CC(C)CC(=O)C=C(C)C=C

Canonical SMILES

CC(C)CC(=O)C=C(C)C=C

Other CAS RN

6752-80-3
23985-25-3

synonyms

(E)-2,6-dimethyl-5,7-octadien-4-one
2,6-dimethyl-5,7-octadien-4-one
tagetone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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